
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of indazole carboxamide compounds and has been found to have potent activity against various diseases.
作用機序
The mechanism of action of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide disrupts the binding of BET proteins to acetylated lysine residues, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have potent effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is its potent activity against various diseases, making it a promising therapeutic agent. In addition, its mechanism of action is well understood, making it a valuable tool for studying gene expression and epigenetics. However, one of the limitations of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is its low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent analogs of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide that can be used as therapeutic agents. In addition, research is needed to better understand the mechanism of action of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide and its effects on gene expression and epigenetics. Finally, more research is needed to explore the potential therapeutic applications of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders.
Conclusion:
In conclusion, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent activity against various diseases, well-understood mechanism of action, and potential for future research make it a valuable tool for studying gene expression and epigenetics. However, more research is needed to explore its potential therapeutic applications and develop more potent analogs.
合成法
The synthesis of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide involves a multi-step process that starts with the reaction of 5-bromo-1H-indazole-3-carboxylic acid with 1-cyano-2,2-dimethylpropylamine to form the corresponding amide. The amide is then treated with thionyl chloride and dimethylformamide to yield the corresponding acid chloride, which is then reacted with 3-amino-1H-indazole to form the final product, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide.
科学的研究の応用
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have potent activity against various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In addition, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to modulate the immune response by targeting the activity of T cells.
特性
IUPAC Name |
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)11(7-16)17-13(20)12-9-6-8(15)4-5-10(9)18-19-12/h4-6,11H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKYXYLFUOCEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628513.png)
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine](/img/structure/B2628515.png)
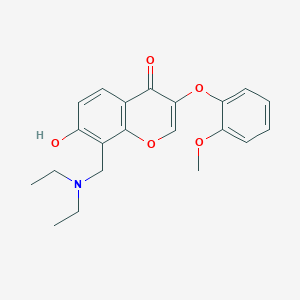
![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)

![5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2628523.png)

![1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2628527.png)
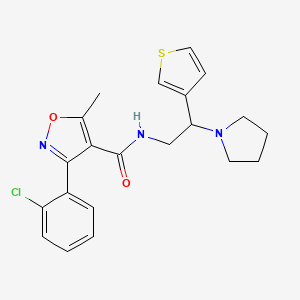

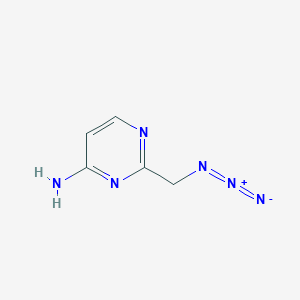
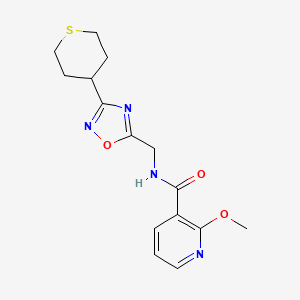
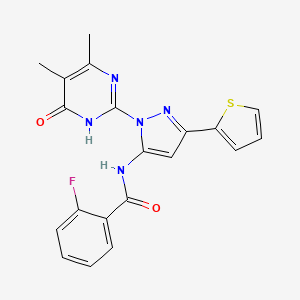
![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2628533.png)